Icotinib - 610798-31-7

Icotinib

Catalog Number: EVT-360422
CAS Number: 610798-31-7
Molecular Formula: C22H21N3O4
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Icotinib hydrochloride is a small molecule inhibitor of epidermal growth factor receptor tyrosine kinase [, ], developed in China and approved for the treatment of non-small cell lung cancer (NSCLC). It is a quinazoline derivative [], classified as a first-generation, reversible, and non-mutation-specific EGFR tyrosine kinase inhibitor (TKI) []. Icotinib plays a critical role in scientific research, particularly in the areas of cancer biology, drug discovery, and targeted therapy development. Its selective targeting of EGFR, a key protein involved in cell signaling and growth, makes it a valuable tool for studying EGFR-driven diseases, understanding drug resistance mechanisms, and exploring novel therapeutic strategies.

Synthesis Analysis

The synthesis of Icotinib has been described in preclinical studies, although specific technical details and parameters are not extensively detailed in the provided papers. []

Molecular Structure Analysis

Detailed molecular structure analysis of Icotinib can be found in studies utilizing computational methods like Density Functional Theory. These investigations have elucidated the potential binding sites of Icotinib on gold nanoparticles, suggesting interactions through specific functional groups like the acetylene group, benzene ring, and quinazoline ring. []

Mechanism of Action

Icotinib exerts its primary effect by selectively binding to the tyrosine kinase domain of EGFR [, ]. This binding inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and angiogenesis [, ]. This mechanism has been demonstrated in various cell lines, including those with EGFR mutations []. Studies also suggest a role for Icotinib in modulating other signaling pathways, including PI3K/Akt, MAPK/ERK, JAK/STAT, and NF-κB [, , , ], which contribute to its anti-tumor effects and influence drug resistance development.

Physical and Chemical Properties Analysis

Icotinib's pharmacokinetic properties are well-documented. It is rapidly absorbed and eliminated, with a Tmax of approximately 1 to 3 hours after oral administration []. Its half-life is relatively short, around 6-7 hours, necessitating multiple daily doses []. Studies have revealed a non-linear relationship between dose and drug exposure, possibly due to its solubility in water []. Preclinical data suggest extensive tissue distribution, with high concentrations observed in the stomach, intestine, and liver []. Icotinib displays high plasma protein binding (around 98%) independent of concentration and species [].

Applications
  • In Vitro Studies: Icotinib has been used extensively in cell culture studies to investigate its anti-proliferative, pro-apoptotic, and anti-metastatic effects on various cancer cell lines, including NSCLC, colon cancer, and salivary adenoid cystic carcinoma [, , , , , ]. These studies have provided valuable insights into the molecular mechanisms underlying its action, its potential in overcoming drug resistance, and its synergistic effects with other anticancer agents.

  • In Vivo Studies: Animal models have been employed to evaluate Icotinib's anti-tumor efficacy, particularly in NSCLC models [, , , , ]. These studies have demonstrated its ability to inhibit tumor growth and improve survival, supporting its clinical application and providing a platform for investigating combination therapies and exploring its potential in other cancer types.

  • Pharmacokinetic Studies: Research has focused on characterizing the pharmacokinetic properties of Icotinib in both preclinical species and humans [, , ]. These studies have elucidated its absorption, distribution, metabolism, and excretion profiles, providing crucial information for optimizing dosage regimens and understanding drug interactions.

  • Drug Resistance Studies: The emergence of resistance to EGFR-TKIs is a major clinical challenge. Icotinib has been utilized in research to understand the mechanisms of drug resistance and to develop strategies for overcoming it [, , ]. These studies have identified various factors contributing to resistance, including EGFR T790M mutation and activation of alternative signaling pathways.

  • Combination Therapy Studies: Icotinib's synergistic potential with other therapeutic agents has been explored in preclinical studies [, , , , , ]. These studies have investigated combinations with chemotherapy, other targeted therapies, and natural compounds, demonstrating promising results in enhancing anti-tumor activity and overcoming drug resistance.

Gefitinib

Compound Description: Gefitinib is an orally administered, reversible, first-generation EGFR-TKI that has demonstrated clinical efficacy in treating patients with EGFR mutations. [, , ] It is often used as a first-line treatment for advanced NSCLC with EGFR mutations. [] Like icotinib, gefitinib inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways involved in tumor cell growth and proliferation. []

Erlotinib

Compound Description: Erlotinib is another orally administered, reversible, first-generation EGFR-TKI that has been approved for the treatment of advanced NSCLC. [, , ] It shares a similar mechanism of action with icotinib and gefitinib, inhibiting EGFR tyrosine kinase activity and downstream signaling. [, ]

Relevance: Similar to icotinib, erlotinib is an EGFR-TKI used in the treatment of NSCLC. [, , ] While all three drugs demonstrate efficacy, they exhibit differences in pharmacokinetic properties, brain penetration rates, and adverse effect profiles. [, ] Erlotinib, like gefitinib, is typically administered once daily, unlike icotinib. []

Apatinib

Compound Description: Apatinib is an oral small-molecule inhibitor of vascular endothelial growth factor receptor-2, which plays a crucial role in angiogenesis. [] Inhibiting angiogenesis can limit tumor growth by cutting off its blood supply. []

Relevance: While not structurally related to icotinib, apatinib offers a different therapeutic approach to NSCLC treatment by targeting angiogenesis. [] The combination of apatinib and icotinib has shown promising results in patients with advanced NSCLC who experienced treatment failure with icotinib alone, potentially due to their synergistic effects. []

Cetuximab

Compound Description: Cetuximab is a monoclonal antibody that specifically targets EGFR. [] Unlike small-molecule TKIs like icotinib, cetuximab binds to the extracellular domain of EGFR, preventing ligand binding and receptor activation. []

Relevance: Although cetuximab and icotinib have different mechanisms of action, both ultimately inhibit EGFR signaling. [] Combining these two agents has demonstrated a synergistic inhibitory effect on NSCLC cells with the T790M EGFR mutation, a common mechanism of acquired resistance to first-generation EGFR-TKIs. []

Chidamide

Compound Description: Chidamide is a histone deacetylase inhibitor (HDACi). [] HDACis are a class of anticancer agents that act by modifying gene expression through the modulation of histone acetylation. []

Relevance: Chidamide, while structurally unrelated to icotinib, offers a different mechanism of action for NSCLC treatment. [] The combination of chidamide and icotinib has shown synergistic antitumor activity in preclinical studies, suggesting a potential therapeutic benefit in NSCLC patients. [] This combination may be particularly beneficial in overcoming resistance to EGFR-TKIs. []

Properties

CAS Number

610798-31-7

Product Name

Icotinib

IUPAC Name

N-(3-ethynylphenyl)-2,5,8,11-tetraoxa-15,17-diazatricyclo[10.8.0.014,19]icosa-1(12),13,15,17,19-pentaen-18-amine

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C22H21N3O4/c1-2-16-4-3-5-17(12-16)25-22-18-13-20-21(14-19(18)23-15-24-22)29-11-9-27-7-6-26-8-10-28-20/h1,3-5,12-15H,6-11H2,(H,23,24,25)

InChI Key

QQLKULDARVNMAL-UHFFFAOYSA-N

SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4

Synonyms

4-((3-ethynylphenyl)amino)-6,7-benzo-12-crown-4-quinazoline
icotini

Canonical SMILES

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC4=C(C=C32)OCCOCCOCCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.